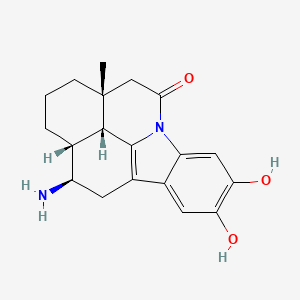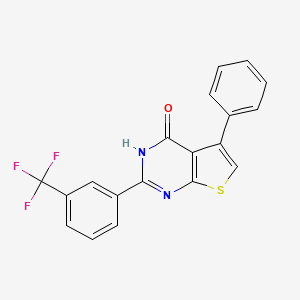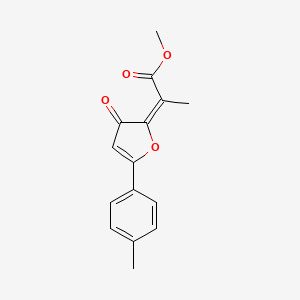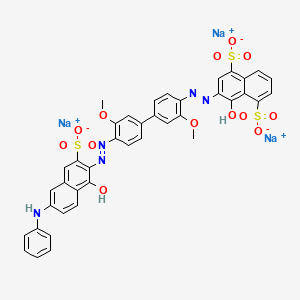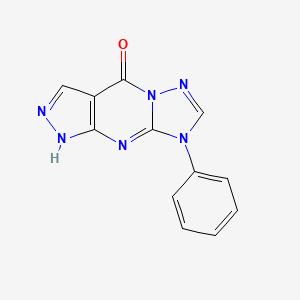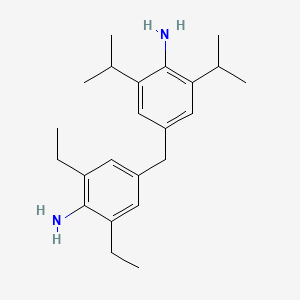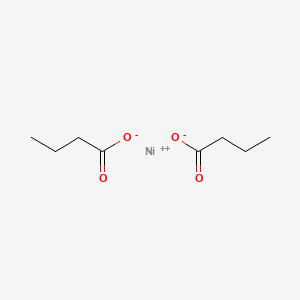
Nickel butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel butyrate is a chemical compound formed by the reaction of nickel with butyric acid It belongs to the class of nickel carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and nanotechnology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel butyrate can be synthesized through several methods. One common approach involves the reaction of nickel salts, such as nickel chloride or nickel nitrate, with butyric acid in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct reaction of nickel oxide or nickel hydroxide with butyric acid. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out at elevated temperatures to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and butyric acid.
Reduction: It can be reduced to metallic nickel and butyric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and hydrogen gas are often used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and butyric acid.
Reduction: Metallic nickel and butyric acid.
Substitution: Nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel butyrate has a wide range of applications in scientific research:
Mécanisme D'action
Nickel butyrate can be compared with other nickel carboxylates, such as:
- Nickel acetate
- Nickel propionate
- Nickel valerate
- Nickel caproate
Uniqueness: this compound is unique due to its specific chain length and the properties imparted by the butyrate group. Compared to other nickel carboxylates, it may exhibit different solubility, reactivity, and biological activity .
Comparaison Avec Des Composés Similaires
- Nickel acetate: Used in electroplating and as a catalyst precursor.
- Nickel propionate: Studied for its potential use in antimicrobial applications.
- Nickel valerate: Used in the synthesis of nickel-based nanomaterials.
- Nickel caproate: Investigated for its role in material science and catalysis .
Propriétés
Numéro CAS |
5434-68-4 |
|---|---|
Formule moléculaire |
C8H14NiO4 |
Poids moléculaire |
232.89 g/mol |
Nom IUPAC |
butanoate;nickel(2+) |
InChI |
InChI=1S/2C4H8O2.Ni/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
WRYKSRBKXBMZNY-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)[O-].CCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


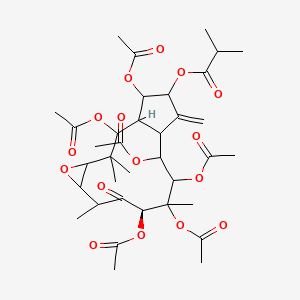



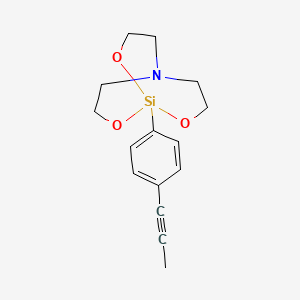
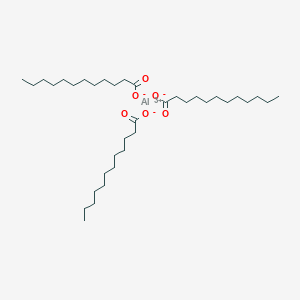
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
